molecular formula C12H18N2O B13354451 (1S,2S)-2-((Pyridin-4-ylmethyl)amino)cyclohexan-1-ol

(1S,2S)-2-((Pyridin-4-ylmethyl)amino)cyclohexan-1-ol

Cat. No.: B13354451
M. Wt: 206.28 g/mol
InChI Key: QZSFEUHMFOXVLZ-RYUDHWBXSA-N
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Description

(1S,2S)-2-((Pyridin-4-ylmethyl)amino)cyclohexan-1-ol is a chiral compound featuring a cyclohexane ring substituted with a hydroxyl group and a pyridin-4-ylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-((Pyridin-4-ylmethyl)amino)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and pyridin-4-ylmethylamine.

    Reductive Amination: Cyclohexanone undergoes reductive amination with pyridin-4-ylmethylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a metal catalyst.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1S,2S) enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented, including the use of continuous flow reactors and automated chiral resolution systems.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-((Pyridin-4-ylmethyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclohexane derivative.

    Substitution: The amino group can participate in substitution reactions, such as alkylation or acylation, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a metal catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a cyclohexane derivative.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

(1S,2S)-2-((Pyridin-4-ylmethyl)amino)cyclohexan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is explored for its potential use in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2S)-2-((Pyridin-4-ylmethyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-4-ylmethylamino group may facilitate binding to these targets, while the cyclohexanol moiety may influence the compound’s overall conformation and activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-((Pyridin-4-ylmethyl)amino)cyclohexan-1-ol: The enantiomer of the compound, which may exhibit different biological activities.

    (1S,2S)-2-((Pyridin-3-ylmethyl)amino)cyclohexan-1-ol: A similar compound with a pyridin-3-ylmethylamino group instead of pyridin-4-ylmethylamino.

    (1S,2S)-2-((Pyridin-4-ylmethyl)amino)cyclopentanol: A similar compound with a cyclopentanol ring instead of a cyclohexanol ring.

Uniqueness

(1S,2S)-2-((Pyridin-4-ylmethyl)amino)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a pyridin-4-ylmethylamino group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

(1S,2S)-2-(pyridin-4-ylmethylamino)cyclohexan-1-ol

InChI

InChI=1S/C12H18N2O/c15-12-4-2-1-3-11(12)14-9-10-5-7-13-8-6-10/h5-8,11-12,14-15H,1-4,9H2/t11-,12-/m0/s1

InChI Key

QZSFEUHMFOXVLZ-RYUDHWBXSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NCC2=CC=NC=C2)O

Canonical SMILES

C1CCC(C(C1)NCC2=CC=NC=C2)O

Origin of Product

United States

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